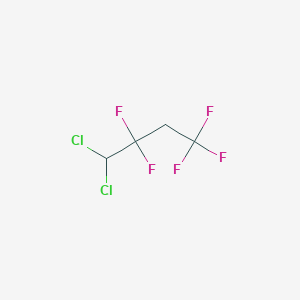
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Descripción general
Descripción
4,4-Dichloro-1,1,1,3,3-pentafluorobutane is a chemical compound with the molecular formula C4Cl2F5 . It is a colorless gas at room temperature and is primarily used as a refrigerant and foam blowing agent .
Molecular Structure Analysis
The molecular formula of 4,4-Dichloro-1,1,1,3,3-pentafluorobutane is C4H3Cl2F5 . The molecular weight is 216.97 . The InChI code is 1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
- HFC-365mfc has been utilized as a solvent in the synthesis of (organoethynyl)difluoroboranes, showcasing its role in facilitating chemical reactions due to its unique solvent properties (Bardin, Adonin, & Frohn, 2007).
- It has also been encapsulated in polymeric nanocapsules for potential use as a contrast agent in tumor imaging, indicating its application in medical diagnostics and material science (Li et al., 2014).
Environmental Science and Foam Blowing Agents
- HFC-365mfc is identified as an industrial chemical used as a substitute for more environmentally harmful foam blowing agents. This application underscores its significance in reducing ozone-depleting substances in the atmosphere (Stemmler et al., 2007).
- Research on compressed liquid densities and saturated liquid densities of HFC-365mfc contributes to understanding its thermodynamic behavior, which is crucial for its application in refrigeration and air conditioning systems (Bobbo, Scattolini, Fedele, & Camporese, 2003).
Chemical and Physical Properties
- The mass transfer properties of HFC-365mfc in insulating systems, such as rigid polyurethane foam and polyethylene, have been studied, highlighting its efficiency and compatibility as a blowing agent in construction materials (Mangs, Fröling, Ramnäs, & Jarfelt, 2002).
- Investigations into the synthesis of pentafluorinated β-hydroxy ketones using HFC-365mfc derivatives demonstrate its utility in producing complex chemical structures, thereby contributing to advancements in synthetic chemistry (Zhang & Wolf, 2012).
Propiedades
IUPAC Name |
4,4-dichloro-1,1,1,3,3-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQXWMMSDACQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663081 | |
| Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
CAS RN |
70566-51-7 | |
| Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




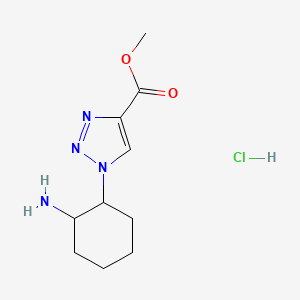
![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)
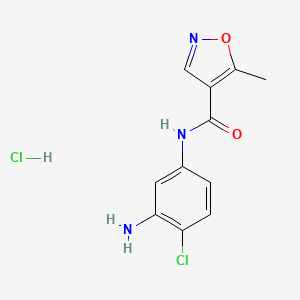
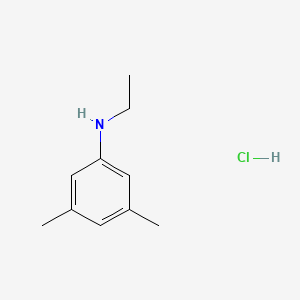
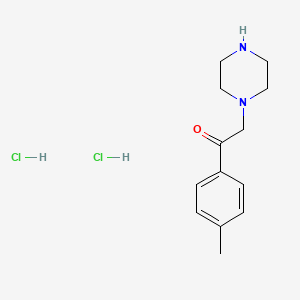
![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
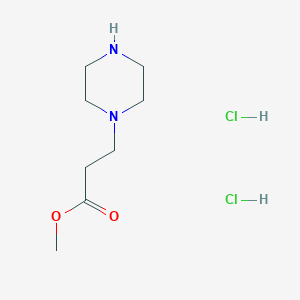


![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)